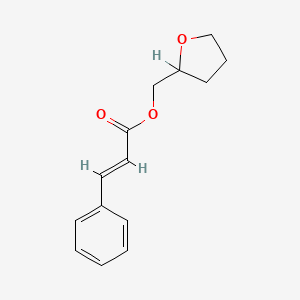

Tetrahydrofurfuryl cinnamate

Description

Significance of Cinnamate (B1238496) Esters in Organic Chemistry

Cinnamate esters, derivatives of cinnamic acid, are a class of organic compounds with considerable importance in various scientific and commercial fields. hmdb.cafoodb.ca Their molecular structure, characterized by a phenyl group attached to an acrylic acid ester, gives rise to their notable fragrance, making them valuable components in the perfume and flavor industries. google.comnsf.gov For example, methyl cinnamate is known for its potent strawberry-like scent. nsf.gov

The utility of cinnamate esters extends beyond their aromatic properties. They serve as crucial precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers. google.com The synthesis of these esters is a common topic in organic chemistry education and research, with various methods being employed, such as Fischer esterification, Horner-Wadsworth-Emmons reactions, and Steglich esterification. nsf.govcmu.ac.th Research has focused on developing "green" and efficient synthetic routes, utilizing methods like microwave-assisted synthesis to improve yields and reduce the use of hazardous materials. google.comnsf.gov

Furthermore, cinnamate ester analogues have been the subject of significant research into their biological activities. Studies have demonstrated their potential as antiprotozoal agents, with specific derivatives showing activity against parasites like Leishmania donovani and Trypanosoma brucei rhodesiense. bohrium.com This line of inquiry highlights the role of the cinnamate scaffold in medicinal chemistry and drug discovery. bohrium.com

Table 1: Properties of Tetrahydrofurfuryl Cinnamate

| Property | Value |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol nih.gov |

| Appearance | Colorless, slightly viscous liquid nih.govparchem.com |

| Odor | Sweet, balsamic hmdb.caparchem.com |

| Boiling Point | 390.00 to 391.00 °C @ 760.00 mm Hg nih.gov |

| Flash Point | 328.00 °F (164.44 °C) parchem.com |

| Solubility | Soluble in oils and ethanol; Insoluble in water nih.govparchem.com |

| Refractive Index | 1.59300 to 1.60000 @ 20.00 °C parchem.com |

Relevance of the Tetrahydrofuran (B95107) Moiety in Synthetic Methodologies

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a structural motif of immense importance in chemistry. researchgate.net While THF itself is widely recognized as a versatile and polar aprotic solvent for a vast range of chemical reactions, its structural presence within larger molecules is also of great significance. ontosight.aiacs.org

The THF moiety is a common substructure in a multitude of natural products, many of which exhibit potent biological activities, including antitumor, antimicrobial, and antimalarial properties. researchgate.netnih.gov The annonaceous acetogenins (B1209576) are a prominent family of natural products that feature THF cores. nih.gov The prevalence of this ring system in medicinally relevant compounds has spurred intense research into synthetic methods for its construction. researchgate.net

Key synthetic strategies for forming substituted tetrahydrofurans are diverse and include:

Intramolecular SN2 Reactions: Cyclization between a hydroxyl group and a tethered leaving group is a classical and widely used method. nih.gov

Intramolecular Additions to Epoxides: The ring-opening of epoxides by an internal alcohol nucleophile provides a powerful route to functionalized tetrahydrofurans. nih.gov

Oxidative Cyclization: γ-hydroxy alkenes can be cyclized to form tetrahydrofurans through various oxidative processes. nih.gov

Annulation Reactions: More recent developments include enantioselective (3+2) annulation reactions to construct highly substituted tetrahydrofurans. researchgate.net

The THF ring is not merely a passive scaffold; its presence can influence the pharmacokinetic properties of drug molecules. sci-hub.se Consequently, the development of chiral THF building blocks for incorporation into pharmaceuticals is an active area of research in medicinal chemistry. sci-hub.se

Overview of Academic Research Trajectories for Esters and Cyclic Ethers

The academic research landscape for esters and cyclic ethers is dynamic and multifaceted, often exploring the synergy between these two functional groups. A significant trajectory involves their copolymerization to create novel materials with tailored properties.

Ring-Opening Polymerization (ROP): A major focus of research is the ring-opening copolymerization (ROP) of cyclic ethers (like epoxides and tetrahydrofuran) with cyclic esters (like lactones) or anhydrides. rsc.orgresearchgate.net This research aims to synthesize poly(ester-alt-ethers), which are materials that combine the flexibility of the ether linkage with the rigidity and potential hydrolytic degradability of the ester linkage. rsc.org Scientists are developing advanced catalyst systems, including heterodinuclear and cationic indium complexes, to control the polymerization process, enabling the synthesis of di- and tri-block copolymers with specific architectures. researchgate.net These copolymers are investigated for applications such as toughening agents for bioplastics like poly(L-lactide) (PLLA). rsc.org

Multi-Component Reactions: Another prominent research direction is the development of multi-component reactions that involve both cyclic ethers and esters. For instance, metal-free, three-component reactions of cyclic ethers, α-diazo esters, and various weak nucleophiles have been developed. acs.org These reactions proceed through the formation of an oxonium ylide, which is then opened by a nucleophile, providing a pathway to structurally complex α-oxyalkylated esters. acs.org Such methodologies are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step.

Metabolic and Biocatalytic Studies: The metabolism of cyclic ethers is another area of investigation. Studies on microorganisms like the fungus Graphium sp. have shown the ability to metabolize and cometabolize cyclic ethers such as THF. nih.gov This research sheds light on the biochemical pathways involved, which often include oxidation by monooxygenases and further transformation by alcohol dehydrogenases. nih.gov On the biocatalytic front, enzymes, particularly lipases, are used to catalyze the synthesis of esters from alcohols like tetrahydrofurfuryl alcohol. researchgate.net Research in this area compares different reaction types, such as esterification versus transesterification, and optimizes reaction conditions to achieve high conversion yields for valuable esters. researchgate.net

These research trajectories, from advanced polymer synthesis and complex organic reactions to biocatalysis, demonstrate the continued academic interest in exploring the fundamental reactivity and combined potential of esters and cyclic ethers.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C14H16O3 |

| Cinnamic acid | C9H8O2 |

| Tetrahydrofurfuryl alcohol | C5H10O2 |

| Methyl cinnamate | C10H10O2 |

| Tetrahydrofuran (THF) | C4H8O |

| Poly(L-lactide) (PLLA) | (C3H4O2)n |

| α-diazo ester | Variable |

| Isobutyl chloroformate | C5H9ClO2 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 |

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMSQCLNALBZOD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless slightly viscous liquid; Sweet persistent balmy vinous aroma | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

390.00 to 391.00 °C. @ 760.00 mm Hg | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.107-1.113 | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65505-25-1 | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HQB67K00K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies and Derivatization of Tetrahydrofurfuryl Cinnamate

Esterification Pathways and Mechanistic Considerations

The formation of tetrahydrofurfuryl cinnamate (B1238496) via esterification involves the reaction of tetrahydrofurfuryl alcohol with cinnamic acid or its derivatives. The mechanism typically follows that of a standard Fischer-Speier esterification or enzyme-catalyzed acyl transfer.

Catalytic Esterification Methodologies

Various catalytic systems can be employed to facilitate the esterification process, enhancing reaction rates and yields. These methodologies primarily include enzymatic and traditional acid catalysis.

Enzymatic catalysis, particularly using immobilized lipases, has emerged as a highly effective and green method for ester synthesis. Lipases operate under mild conditions and exhibit high selectivity. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a frequently cited catalyst for the synthesis of various esters, including those involving cinnamic acid or tetrahydrofurfuryl alcohol. researchgate.netcsic.esnih.govmdpi.com The mechanism for lipase catalysis is generally described by the Ping-Pong Bi-Bi model, where the enzyme forms a covalent acyl-enzyme intermediate with the first substrate (the acid), releasing water, before reacting with the second substrate (the alcohol) to form the ester and regenerate the free enzyme. researchgate.netcore.ac.uk This approach is favored for its high conversion rates and the reusability of the immobilized enzyme. nih.gov

Traditional acid catalysis, using agents like sulfuric acid, sulfonic acids, or boron trifluoride, is also a viable pathway. google.com More recently, solid acid catalysts have been developed to simplify product purification and catalyst recovery. google.com These catalysts protonate the carbonyl oxygen of the cinnamic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by tetrahydrofurfuryl alcohol.

Table 1: Comparison of Catalytic Systems for Cinnamate Ester Synthesis

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Novozym 435 (Immobilized Lipase) | Temperature: 40-80°C; Organic solvent (e.g., toluene (B28343), hexane); Molecular sieves for water removal. nih.govnih.gov | High selectivity, mild conditions, catalyst is reusable, environmentally friendly. nih.govmdpi.com | Higher cost, potential for enzyme inhibition by substrates or products. researchgate.netnih.gov |

| Homogeneous Acid Catalysts (e.g., H₂SO₄) | Temperature: Reflux, often >100°C; Excess alcohol may be used to shift equilibrium. google.com | Low cost, high reaction rates. | Harsh conditions, potential for side reactions, difficult catalyst removal, product discoloration. google.com |

| Heterogeneous Acid Catalysts (e.g., Supported Catalysts) | Temperature: 70-80°C; Liquid-solid phase reaction. google.com | Catalyst is easily separated from the reaction mixture, can be reused. | May have lower activity compared to homogeneous catalysts. |

Optimization of Reaction Conditions for Ester Synthesis

To maximize the yield and efficiency of tetrahydrofurfuryl cinnamate synthesis, several reaction parameters must be carefully optimized.

Temperature : The reaction temperature significantly influences the rate of esterification. For enzymatic synthesis using Novozym 435, optimal temperatures are typically in the range of 40°C to 80°C. nih.govnih.gov While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. For acid-catalyzed reactions, temperatures are generally higher, often between 150°C and 250°C, to achieve reasonable reaction times. google.com

Substrate Molar Ratio : The ratio of cinnamic acid to tetrahydrofurfuryl alcohol is a critical parameter. In enzymatic reactions, high concentrations of the alcohol can sometimes lead to substrate inhibition, where the alcohol molecules interfere with the enzyme's active site. nih.gov For instance, in the synthesis of benzyl (B1604629) cinnamate, a molar ratio of acid to alcohol beyond 1:3 was found to be inhibitory. nih.gov

Catalyst Loading : The amount of catalyst used affects the reaction rate. For the synthesis of diformylfuran, an optimal catalyst loading was identified, beyond which the yield did not significantly increase. nih.gov A similar principle applies to the synthesis of this compound.

Solvent and Water Content : In non-aqueous enzymatic catalysis, the choice of solvent is crucial. Solvents with higher hydrophobicity (log P) often result in better enzyme performance. core.ac.uk Water content must also be controlled, as a minimal amount of water is necessary for enzyme activity, but excess water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the final yield. dss.go.th Molecular sieves are often used to remove water as it is formed.

Table 2: Optimization Parameters for Ester Synthesis (Based on Similar Esterification Studies)

| Parameter | Studied Range | Optimal Condition | Rationale/Observation | Source |

| Temperature | 20 - 50°C | 40°C | The highest conversion yield was obtained at 40°C for phenethyl formate (B1220265) synthesis. | nih.gov |

| Temperature | 65 - 95°C | 85°C | Increasing temperature from 65°C to 85°C improved yield in transfer hydrogenation of cinnamic acid. | chemmethod.com |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:7 | 1:5 | High alcohol concentration can cause dead-end inhibition. | nih.gov |

| Agitation Speed | 50 - 250 rpm | 150 rpm | Higher speeds did not significantly improve the rate but could cause solvent evaporation. | dss.go.th |

| Initial Water Activity (aw) | 0.05 - 0.85 | 0.05 | Low water activity favored higher enzymatic activity for oleyl cinnamate synthesis. | dss.go.th |

Exploration of Cinnamate Ester Synthesis through Coupling Reactions

An alternative to direct esterification is a two-step approach where the cinnamate framework is first constructed using a coupling reaction, followed by esterification.

Mizoroki-Heck Cross-Coupling for Cinnamate Framework Formation

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds, specifically for coupling aryl halides with alkenes in the presence of a palladium catalyst. beilstein-journals.orgrsc.orgspringernature.com This reaction can be used to synthesize cinnamate esters directly by reacting an aryl halide (e.g., iodobenzene) with an acrylate (B77674) ester (e.g., tetrahydrofurfuryl acrylate). Alternatively, the reaction can be performed with acrylic acid to form cinnamic acid, which is subsequently esterified.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cinnamate product and a palladium hydride species. Reductive elimination of HX with a base regenerates the Pd(0) catalyst. Various palladium sources, such as palladium(II) acetate (B1210297), and ligands, like tri(o-tolyl)phosphine, can be employed, and these can be immobilized to facilitate catalyst recycling. beilstein-journals.org Yields for this reaction can range from 30% to as high as 100%, depending on the substrates and conditions used. beilstein-journals.orgd-nb.info

Table 3: Examples of Mizoroki-Heck Reactions for Cinnamate Synthesis

| Aryl Halide | Alkene Component | Catalyst System | Solvent | Yield | Source |

| Iodobenzene derivatives | 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Pd(OAc)₂ with immobilized tri(o-tolyl)phosphine | Polyurea matrix | 30-100% | beilstein-journals.org |

| Aryl bromides | Methyl acrylate | Palladium N-heterocyclic carbene complex | DMF | Excellent | ajol.info |

| Aryl iodides | Acrylates | Palladium on carbon (Pd/C) | Cyrene (green solvent) | Good | rsc.org |

Alternative Condensation Reactions for Cinnamate Synthesis

Several classic condensation reactions provide reliable routes to cinnamic acids, which are the essential precursors for this compound. beilstein-journals.org

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. nih.gov While effective, it requires high temperatures (e.g., 180°C) and the use of anhydrides rather than the more readily available carboxylic acids. nih.gov

Knoevenagel Condensation : This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine. rsc.orgresearchgate.net This is a widely used and efficient method for producing cinnamic acids.

Claisen-Schmidt Condensation : This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like benzaldehyde) and a ketone or ester. beilstein-journals.orgresearchgate.net When an ester like ethyl acetate is used, it can directly yield a cinnamate ester.

Wittig Reaction : The Wittig reaction provides a highly stereoselective route to alkenes. The reaction of an aromatic aldehyde with a stabilized phosphorus ylid, such as (carbethoxymethylene)triphenylphosphorane, typically yields the trans-cinnamate ester with high selectivity. researchgate.net

Boron Tribromide-Mediated Synthesis : A newer method allows for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids (rather than anhydrides) using boron tribromide as a reagent. nih.gov

Stereoselective Synthesis and Isomeric Control

The primary stereochemical consideration in this compound is the geometry of the carbon-carbon double bond, which can exist as either the (E) (trans) or (Z) (cis) isomer. The (E)-isomer is generally the more thermodynamically stable and is the form typically found in nature and desired for most applications.

Several synthetic strategies offer excellent control over this stereochemistry. The Wittig reaction, particularly when using stabilized ylids, is renowned for its high (E)-selectivity. researchgate.net Similarly, the Perkin and Knoevenagel condensation reactions also predominantly yield the (E)-cinnamic acid product. researchgate.net The Mizoroki-Heck reaction is also generally stereoselective, favoring the formation of the trans-alkene product. beilstein-journals.org

A second chiral center exists in the tetrahydrofurfuryl moiety at the carbon atom attached to the oxygen of the furan (B31954) ring and the CH₂OH group. Commercially available tetrahydrofurfuryl alcohol is typically a racemic mixture. nih.gov Therefore, a non-stereoselective synthesis will result in a racemic mixture of the final ester product. To produce a single enantiomer of this compound, one would need to start with an enantiomerically pure form of tetrahydrofurfuryl alcohol or employ a resolution step after the synthesis. The oxidative cyclization of cinnamyl ethers is one example of a reaction that can produce substituted tetrahydrofuran (B95107) derivatives with stereospecificity, highlighting that stereocontrol in furan ring synthesis is achievable. rsc.org

Synthesis of (Z)-Cinnamate Esters via Stereoinvertive Deoxygenation

The synthesis of the thermodynamically less stable (Z)-isomer of cinnamate esters, a key structural feature in certain derivatives, can be achieved through innovative stereoinvertive deoxygenation methods. organic-chemistry.orgthieme-connect.comdiva-portal.org A notable strategy involves the nickel-catalyzed deoxygenation of trans-3-arylglycidates. organic-chemistry.orgresearchgate.net This reaction utilizes a catalytic system of nickel triflate (Ni(OTf)₂) and triphenylphosphine (B44618) (PPh₃) to convert trans-epoxy cinnamic acid derivatives into (Z)-alkenes with high stereospecificity. organic-chemistry.orgresearchgate.netresearchgate.net

The process demonstrates broad functional group tolerance, effectively yielding (Z)-cinnamate esters from trans-3-arylglycidates that contain various substituents such as methyl, methoxy, halo, or nitro groups. thieme-connect.comresearchgate.net Researchers optimized the reaction conditions using ethyl 3-phenylglycidate, identifying toluene as the most effective solvent at a temperature of 80°C. organic-chemistry.org The optimal catalytic loading was found to be 5 mol% of Ni(OTf)₂ with two equivalents of triphenylphosphine. organic-chemistry.org This method provides a significant alternative to traditional approaches like partial hydrogenation, which often favor the formation of the (E)-isomer. organic-chemistry.org The proposed mechanism for this transformation may involve either an oxidative addition of nickel to the epoxide or a single-electron transfer process, both leading to the desired (Z)-cinnamate ester. organic-chemistry.org

Stereochemical Influences in Cinnamate Derivative Formation

The stereochemical outcome of reactions involving cinnamates is a critical aspect of their synthesis, influenced by various factors including catalysts, reagents, and reaction conditions.

Control via Deoxygenation: In the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates, the stereospecificity is impacted by the steric properties of substituents on the aromatic ring. organic-chemistry.org Larger groups tend to decrease the E/Z ratio, indicating a tangible steric influence on the transition state of the reaction. organic-chemistry.org

Enantioselective Photocycloadditions: For the synthesis of cyclobutane-containing derivatives (truxinates), a dual-catalyst system can achieve high enantioselectivity in [2+2] photocycloadditions of simple cinnamate esters. acs.org This approach uses an iridium photocatalyst to sensitize the reaction and a chiral Lewis acid, such as an oxazaborolidine, which coordinates to the cinnamate ester. acs.orgrsc.org This coordination lowers the energy of the frontier molecular orbitals of the cinnamate, facilitating the transfer of triplet energy from the photocatalyst and controlling the stereochemical path of the cycloaddition. acs.org

Wittig Reaction Stereoselectivity: The Wittig reaction is a common method for synthesizing α,β-unsaturated esters like cinnamates. researchgate.net The reaction of benzaldehyde (B42025) with a stabilized phosphorus ylid, such as (carbethoxymethylene)triphenylphosphorane, is highly stereoselective, yielding predominantly the ethyl trans-cinnamate isomer. researchgate.netacs.org The stereochemistry of the resulting alkene is determined by the nature of the ylid; stabilized ylids generally lead to (E)-alkenes. acs.org

Photodimerization in Solid State: The photodimerization of cinnamate salts in the solid state to form truxinates is influenced by the crystal packing, which is dictated by the cation present. nsf.gov Studies on m-bromocinnamic acid salts with different alkali metal cations (Cs⁺, Rb⁺, K⁺, Na⁺) show that the cation size affects the molecular arrangement and, consequently, the efficiency of the photodimerization upon UV irradiation. nsf.gov

Configuration in Biological Activity: The stereochemistry of cinnamate derivatives can be crucial for their biological activity. For instance, in a series of indole-based ethyl cinnamate derivatives designed as enzyme inhibitors, the stereogenic center's configuration was critical. unimi.it The compound with an R configuration showed no significant activity, whereas the S configuration was active, highlighting the strict stereochemical requirements for biological interaction. unimi.it

Derivatization from Related Precursors

Transformations Involving Tetrahydrofurfuryl Alcohol as a Precursor

Tetrahydrofurfuryl alcohol (THFA) serves as a readily available and versatile precursor for the synthesis of various valuable chemicals, including its cinnamate ester. researchgate.netlidsen.com It can be derived from the hydrogenation of furfural (B47365), a platform chemical produced from biomass. lidsen.comresearchgate.net The primary transformation to produce this compound is esterification or transesterification.

Systematic studies on the synthesis of tetrahydrofurfuryl butyrate, a structurally similar ester, provide a model for the synthesis of this compound. researchgate.net These studies compared direct esterification of THFA with butyric acid and transesterification with ethyl butyrate, using immobilized lipases as catalysts. researchgate.net Novozym 435 was identified as a highly effective catalyst for both reactions at 30°C. researchgate.net The kinetics of these reactions were modeled, revealing that the esterification followed a Ping-Pong Bi-Bi mechanism with substrate inhibition by THFA. researchgate.net The transesterification was found to be more complex, with inhibition from both reactants and products. researchgate.net This suggests that direct esterification is likely the more efficient enzymatic route. researchgate.net

Beyond esterification, THFA can undergo other transformations to yield different chemical structures. For example, the gas-phase dehydration of THFA over solid acid catalysts like γ-Al₂O₃ produces 3,4-2H-dihydropyran (DHP), a useful protecting reagent. osti.gov The proposed mechanism involves the formation of a primary tetrahydrofurfuryl carbenium ion, which then rearranges to a more stable secondary or tertiary carbenium ion before forming DHP. osti.gov

The table below summarizes key transformations of Tetrahydrofurfuryl Alcohol.

| Transformation | Reagents/Catalysts | Product | Key Findings |

| Esterification | Butyric Acid, Immobilized Lipase (Novozym 435) | Tetrahydrofurfuryl butyrate | Novozym 435 is an effective catalyst. The reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by THFA. researchgate.net |

| Transesterification | Ethyl butyrate, Immobilized Lipase (Novozym 435) | Tetrahydrofurfuryl butyrate | More complex inhibition patterns by both substrates and products compared to esterification. researchgate.net |

| Dehydration | γ-Al₂O₃ (solid acid catalyst) | 3,4-2H-dihydropyran (DHP) | Proceeds via a carbenium ion intermediate and rearrangement. High selectivity (90%) for DHP is achievable. osti.gov |

| Hydrogenation | Ru/Zr-MOFs, PtNi alloy | Furfuryl alcohol, 2-methylfuran, etc. | THFA itself is a product of the full hydrogenation of furfural. researchgate.netencyclopedia.pub |

| Conversion to Levulinate Esters | Acidic catalysts in alcohol solutions | Alkyl levulinates | THFA can be converted to levulinate esters, though this process can form by-products like humins. researchgate.net |

Synthetic Routes to Modify the Cinnamate Moiety

The cinnamate moiety is a versatile platform that can be synthesized and modified through various established organic reactions to create a diverse range of derivatives. researchgate.netresearchgate.net

Esterification and Transesterification: The most direct method to form cinnamate esters is the esterification of cinnamic acid with an alcohol, or the transesterification of a simple cinnamate ester (like methyl or ethyl cinnamate) with a different alcohol. smolecule.comorgsyn.orgmasterorganicchemistry.com Transesterification can be catalyzed by bases (e.g., using an alkoxide) or acids. masterorganicchemistry.com Lipase-catalyzed transesterification is also a highly efficient method, particularly for producing lipophilic cinnamates from short-chain alkyl cinnamates and fatty alcohols. nih.gov

Wittig Reaction: This reaction provides a stereoselective route to the carbon-carbon double bond of the cinnamate structure. acs.org It involves the reaction of an aldehyde (like benzaldehyde) with a phosphorus ylid. researchgate.net Using a stabilized ylid, such as (carbethoxymethylene)triphenylphosphorane, typically results in the formation of the more stable (E)- or trans-isomer of the resulting α,β-unsaturated ester. researchgate.netacs.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. researchgate.net The HWE reaction is frequently employed for the synthesis of (E)-α,β-unsaturated esters and offers advantages such as the easy removal of the phosphate (B84403) byproduct. researchgate.net

Heck Coupling: This palladium-catalyzed cross-coupling reaction can be used to form the cinnamate backbone by reacting an aryl halide with an alkene, such as an acrylate ester. researchgate.net

Perkin Reaction and Knoevenagel Condensation: These are classic methods for synthesizing cinnamic acid itself, which can then be esterified. researchgate.net The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, while the Knoevenagel condensation uses an aldehyde or ketone and a compound with an active methylene group. researchgate.net

[2+2] Photocycloaddition: The cinnamate double bond can participate in photochemical [2+2] cycloaddition reactions. rsc.org When irradiated, cinnamate moieties can dimerize to form cyclobutane (B1203170) rings, leading to structures known as truxinates and truxillates. rsc.org The stereochemistry of the resulting cyclobutane is dependent on the reaction conditions and the alignment of the molecules during irradiation. rsc.org

The table below outlines various synthetic routes for modifying the cinnamate moiety.

| Synthetic Route | Description | Typical Product |

| Transesterification | Exchange of the alcohol group of an ester with another alcohol, often catalyzed by acid, base, or enzymes. masterorganicchemistry.comnih.gov | Different Cinnamate Ester |

| Wittig Reaction | Reaction of an aldehyde with a phosphorus ylid to form an alkene. researchgate.netacs.org | (E)-Cinnamate Ester |

| Horner-Wadsworth-Emmons | A variation of the Wittig reaction using a phosphonate carbanion. researchgate.net | (E)-Cinnamate Ester |

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. researchgate.net | Cinnamate Ester |

| [2+2] Photocycloaddition | Dimerization of the cinnamate double bond under UV light to form a cyclobutane ring. rsc.org | Truxinate or Truxillate |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrroij.com The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. acs.org

Use of Renewable Feedstocks: Tetrahydrofurfuryl alcohol, one of the key starting materials, can be derived from furfural, which is produced from the dehydration of xylans found in lignocellulosic biomass. lidsen.com This positions the synthesis within the green principle of using renewable rather than depleting feedstocks. athensjournals.gr

Catalysis: The use of catalysts is preferred over stoichiometric reagents. acs.org Enzymatic catalysis, in particular, represents a significant green approach. The use of immobilized lipases, such as Novozym 435, for the esterification of tetrahydrofurfuryl alcohol with cinnamic acid is a prime example. researchgate.netnih.gov Enzymes operate under mild conditions (moderate temperatures and pressures), are highly specific (reducing the need for protecting groups), and are biodegradable. acs.orgnih.gov The enzyme can often be recovered and reused for several cycles, improving process efficiency. nih.gov

Safer Solvents and Auxiliaries: A major goal of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents. acs.orgskpharmteco.com Research into lipase-catalyzed transesterification has demonstrated the feasibility of preparing various cinnamates in high yields under solvent-free conditions. nih.gov When solvents are necessary, greener alternatives to hazardous options like dichloromethane (B109758) are sought. skpharmteco.comnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification, where cinnamic acid and tetrahydrofurfuryl alcohol combine to form the ester and water, has a high atom economy. In contrast, reactions like the Wittig reaction produce stoichiometric byproducts (triphenylphosphine oxide), which lowers the atom economy. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. athensjournals.gr While some enzymatic syntheses of cinnamates are performed at elevated temperatures (e.g., 75-80 °C) to increase the reaction rate, these conditions are often less energy-intensive than traditional chemical syntheses requiring high temperatures and reflux. nih.gov

The application of these principles is summarized in the table below.

| Green Chemistry Principle | Application in this compound Synthesis |

| Renewable Feedstocks | Using Tetrahydrofurfuryl Alcohol derived from biomass via furfural. lidsen.comathensjournals.gr |

| Catalysis | Employing immobilized enzymes (e.g., Novozym 435) for esterification, which are highly selective and reusable. researchgate.netnih.gov |

| Safer Solvents | Performing the synthesis under solvent-free conditions, especially in lipase-catalyzed reactions. nih.gov |

| Atom Economy | Favoring addition reactions like direct esterification over substitution reactions that generate byproducts. acs.org |

| Energy Efficiency | Utilizing enzymatic catalysts that operate at moderate temperatures, reducing the overall energy consumption of the process. athensjournals.grnih.gov |

| Reduce Derivatives | Using specific enzymes can avoid the need for protecting groups on other functional parts of the molecule. acs.org |

Reaction Mechanisms and Transformative Pathways of Tetrahydrofurfuryl Cinnamate

Photochemical Reactivity and Cycloaddition Mechanisms

The cinnamate (B1238496) portion of the molecule is highly susceptible to photochemical transformations, particularly upon exposure to ultraviolet (UV) radiation. These reactions are fundamental to the fields of photochemistry and polymer science.

The carbon-carbon double bond in the cinnamate ester is the primary site of photochemical reactivity, undergoing [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. This dimerization is a well-documented process for cinnamic acid and its derivatives. jku.at The reaction typically proceeds via a triplet state, which can be populated through photosensitization. jku.atresearchgate.net

Visible-light photocatalysis, often employing iridium(III) or rhodium(III) complexes, can efficiently initiate this transformation. acs.orgrsc.org The general mechanism involves the following steps researchgate.net:

The ground-state photocatalyst absorbs light, promoting it to an excited singlet state.

Intersystem crossing (ISC) occurs, converting the singlet-state photocatalyst to a more stable triplet state.

The excited triplet-state photocatalyst transfers its energy to the cinnamate ester substrate (a process known as triplet energy transfer).

The resulting triplet-state cinnamate molecule then reacts with a ground-state cinnamate molecule in a stepwise fashion to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. researchgate.net

The regioselectivity of this dimerization (i.e., the formation of head-to-head vs. head-to-tail dimers like α-truxillic or β-truxinic type structures) is influenced by factors such as the reaction medium and the frontier molecular orbital interactions between the triplet-state and ground-state molecules. jku.at The use of chiral Lewis acid co-catalysts in conjunction with photocatalysts has been shown to enable highly enantioselective [2+2] cycloadditions of simple cinnamate esters. acs.orgnih.govresearchgate.net

Table 1: Key Aspects of Photocatalytic [2+2] Cycloaddition of Cinnamate Esters

| Feature | Description | Relevant Compounds/Catalysts | Citation |

| Reaction Type | [2+2] Photocycloaddition | Cinnamate Esters, Styrenes | acs.orgosti.gov |

| Mechanism | Triplet Energy Transfer | Iridium or Rhodium Photocatalysts | researchgate.netnih.gov |

| Key Intermediate | Triplet-state cinnamate, 1,4-diradical | - | researchgate.net |

| Products | Substituted Cyclobutanes (Dimers) | α-truxillic and β-truxinic acid derivatives | jku.atscispace.com |

| Control | Enantioselectivity achievable with chiral Lewis acid co-catalysts | Chiral Oxazaborolidines, Sc(III) complexes | acs.orgnih.gov |

Prolonged or high-energy UV exposure can lead to irreversible degradation. Studies on related cinnamate esters, such as octyl methoxycinnamate (OMC), have shown that UV photoexcitation can induce fragmentation. scispace.com Mass spectrometry analysis of irradiated OMC revealed photofragments corresponding to the cleavage of the C–O ether bond within the ester group. scispace.com While direct studies on Tetrahydrofurfuryl cinnamate are limited, it is plausible that similar degradation pathways exist. Furthermore, under certain conditions, such as the presence of acid catalysts, the ester linkage itself can be susceptible to hydrolysis upon UV exposure. scirp.org The photostability is crucial for applications like UV filters, and research has shown that the structure of the ester group can influence the rate of photodegradation. tandfonline.comresearchgate.net

Catalytic Transformations Involving the Cinnamate Moiety

Beyond photochemistry, the cinnamate moiety can undergo a variety of catalytic transformations, most notably hydrogenation.

The most common heterogeneous catalytic reaction for cinnamate esters is the hydrogenation of the carbon-carbon double bond. This reaction is typically performed using a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). researchgate.netfrontiersin.orgquizlet.com This transformation selectively reduces the alkene functionality to an alkane, converting the cinnamate ester into a 3-phenylpropanoate ester. For this compound, this would yield Tetrahydrofurfuryl 3-phenylpropanoate.

The reaction is highly efficient under mild conditions, often proceeding at room temperature and atmospheric pressure of H₂. researchgate.netacs.org Various catalytic systems have been developed for this purpose, including:

Palladium on Carbon (Pd/C): The most widely used and robust catalyst for this transformation. researchgate.net

Nickel-based Catalysts: Highly-reduced nickel complexes have also been shown to catalyze the hydrogenation of ethyl cinnamate with high chemoselectivity for the C=C bond. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor molecule in solution, avoiding the need for pressurized hydrogen gas. Systems like ammonium (B1175870) formate (B1220265) with a Ni(0) catalyst or Pd/C with NaBH₄/acetic acid have been used to reduce the double bond in cinnamates. scirp.orgtandfonline.comscirp.org

These catalytic systems are generally chemoselective, leaving the aromatic ring and the ester functional group intact. nih.govscirp.org

Table 2: Comparison of Catalytic Hydrogenation Methods for Cinnamate Esters

| Catalytic System | Hydrogen Source | Typical Conditions | Selectivity | Citation |

| Pd/C | H₂ gas | Room Temp, 1 atm H₂ | High for C=C bond | researchgate.netacs.org |

| Nickel(−II) Complex | H₂ gas | 5 bar H₂, 25 °C | High for C=C bond | nih.gov |

| Ni[P(OPh)₃]₄ | Ammonium Formate (HCOONH₄) | Reflux in Acetic Acid | Reduces carbonyl, not C=C bond | tandfonline.com |

| Pd/C | NaBH₄ / Acetic Acid | Benzene or Toluene (B28343) | High for C=C bond | scirp.orgscirp.org |

| Pd/Chitosan | H₂ gas | 60 °C, 20 bar H₂ | High for C=C bond | researchgate.net |

The mechanism of heterogeneous catalytic hydrogenation of alkenes, like the one in the cinnamate moiety, is generally described by the Horiuti-Polanyi mechanism. researchgate.net This mechanism involves several key steps:

Adsorption: Both the hydrogen gas and the cinnamate ester adsorb onto the surface of the metal catalyst (e.g., palladium).

Hydrogen Activation: The H-H bond in H₂ is cleaved, and the hydrogen atoms become bonded to the catalyst surface.

Hydrogen Transfer: The adsorbed alkene undergoes stepwise addition of two hydrogen atoms from the catalyst surface. This typically occurs with syn-stereochemistry, where both hydrogens add to the same face of the double bond.

Desorption: The resulting saturated product (the 3-phenylpropanoate ester) desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

In the context of photocatalysis, catalyst-substrate interaction involves the coordination of the cinnamate ester to a Lewis acidic center. acs.org This coordination can lower the energy of the substrate's frontier molecular orbitals, which in turn increases the rate of triplet energy transfer from the photocatalyst, enhancing the efficiency of the [2+2] cycloaddition. acs.orgnih.gov

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring in the tetrahydrofurfuryl group is generally stable under many conditions but can undergo specific reactions, particularly ring-opening, under catalytic or strongly acidic conditions. While the esterification to form this compound enhances stability compared to the parent tetrahydrofurfuryl alcohol (THFA), the fundamental reactivity of the THF ether linkage remains.

Catalytic hydrogenolysis is a key transformation pathway for THFA, and by extension, could be a potential reaction for the tetrahydrofurfuryl moiety under forcing conditions. Studies on THFA have shown that various catalysts can promote the cleavage of the C-O bond within the THF ring. acs.orgacs.org

Rhodium-based catalysts (e.g., Rh/SiO₂) modified with metal oxides (e.g., MoOx) can catalyze the ring-opening of THFA to produce 1,5-pentanediol (B104693) with high selectivity. researchgate.net

Platinum-based catalysts (e.g., WOx/Pt/SiO₂) have also been shown to effectively open the THFA ring to yield 1,5-pentanediol. The mechanism is proposed to proceed via an oxocarbenium ion-like transition state. acs.orgscispace.com

Under certain conditions, ring-opening can also occur at the other C-O bond to yield 1,2-pentanediol. researchgate.netacs.org

In the presence of strong acid, the parent alcohol (THFA) can undergo a dehydration and rearrangement reaction. The initial protonation occurs preferentially on the alcohol's hydroxyl group rather than the ether oxygen. Subsequent loss of water generates a primary carbocation, which rearranges to a more stable six-membered ring cation, ultimately forming 2,3-dihydropyran after deprotonation. stackexchange.com While the ester group in this compound would likely be hydrolyzed under these conditions first, this highlights the inherent reactivity pathways of the tetrahydrofurfuryl scaffold.

Enzyme-Catalyzed Reactions and Biotransformations

Enzymatic synthesis provides a green alternative to chemical methods for producing esters like this compound. Lipases (EC 3.1.1.3), particularly immobilized ones, are widely used for this purpose due to their stability, reusability, and high selectivity. acs.orgscielo.br The synthesis is typically achieved through esterification (from cinnamic acid and tetrahydrofurfuryl alcohol) or, more commonly, transesterification. scielo.br

Transesterification involves reacting an existing ester (like ethyl cinnamate or vinyl cinnamate) with tetrahydrofurfuryl alcohol. nih.govdntb.gov.ua This method is often preferred over direct esterification because no water is produced, which can otherwise lead to side reactions like hydrolysis and reduce enzyme stability. scielo.br Immobilized lipase (B570770) B from Candida antarctica (often sold as Novozym 435) is a highly effective biocatalyst for synthesizing various cinnamate esters, demonstrating high conversion rates in short reaction times. nih.govresearchgate.netnih.gov The reaction mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the cinnamate ester) to form a covalent acyl-enzyme intermediate, releasing the first product (e.g., ethanol). dntb.gov.ua Subsequently, the alcohol (tetrahydrofurfuryl alcohol) binds to the acyl-enzyme complex and, through nucleophilic attack, releases the final ester product, regenerating the free enzyme. acs.org

Table 1: Comparison of Lipases in Cinnamate Ester Synthesis

| Lipase Source | Common Name/Form | Substrate(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Candida antarctica | Novozym 435 (Immobilized B) | Cinnamyl alcohol, Vinyl acetate (B1210297) | Cinnamyl acetate | Exceptionally high activity and conversion (96% in 1 hr). researchgate.net | nih.govresearchgate.net |

| Rhizomucor miehei | Lipozyme RMIM (Immobilized) | Short-chain alkyl cinnamate, Fatty alcohol | Long-chain alkyl cinnamate | Moderate transesterification activity. nih.gov | nih.gov |

| Thermomyces lanuginosus | Lipozyme TLIM (Immobilized) | Short-chain alkyl cinnamate, Fatty alcohol | Long-chain alkyl cinnamate | Low transesterification activity. nih.gov | nih.gov |

| Pseudomonas cepacia | Amano-PS (Immobilized) | Arbutin, Vinyl cinnamate | Arbutin cinnamate | Effective for regioselective transesterification in acetonitrile. tandfonline.com | tandfonline.com |

Besides esterification, lipases can also catalyze amidation (or aminolysis), converting cinnamate esters into cinnamic acid amides. scielo.brresearchgate.net This reaction is less common than esterification but represents a powerful tool for creating C-N bonds under mild conditions. rsc.org The mechanism is analogous to transesterification, but an amine, rather than an alcohol, acts as the nucleophile. researchgate.net The process involves the formation of the same acyl-enzyme intermediate, which is then attacked by the amine to yield the corresponding amide. acs.org

The success of enzymatic amidation often depends on carefully controlling reaction conditions, particularly minimizing water content to prevent the competitive hydrolysis of the ester substrate and the acyl-enzyme intermediate. rsc.org While lipases like CAL-B can catalyze direct amidation, other enzymes are also being explored. rsc.org For instance, promiscuous acyltransferases have shown the ability to acetylate a wide range of amines under aqueous conditions. rsc.org A unique intracellular lipase from Sphingomonas sp. HXN-200 (SpL) has been discovered that is highly active for the aminolysis of both esters and carboxylic acids, even in the presence of some water, offering a promising route for efficient amide synthesis. acs.orgacs.org Carboxylic acid reductases (CARs) can also be used in tandem with reductive aminases (RedAms) to convert cinnamic acids directly to allylic amines in a one-pot system. acs.org

The catalytic efficiency of lipases is profoundly influenced by the interactions between the enzyme, the substrate, and the reaction medium. diva-portal.org A key feature of many lipases is a mobile polypeptide chain known as a "lid" or "flap" that covers the active site. mdpi.com In aqueous environments, the lid is typically in a closed conformation. However, at a hydrophobic-hydrophilic interface (like an oil-water droplet), the lid undergoes a conformational change, opening up to expose the hydrophobic active site. acs.orgmdpi.com This phenomenon, known as interfacial activation, is crucial for the enzyme's function with insoluble substrates like triglycerides. mdpi.comnih.gov

Computational methods like molecular docking are used to study the binding of substrates to the enzyme's active site. nih.govinrs.ca These studies help identify the specific amino acid residues involved in substrate recognition and stabilization. inrs.cainrs.ca For example, docking simulations of Candida antarctica lipase B (CAL-B) with cinnamic acid have been used to predict "hot spot" residues that, when mutated, could alter substrate specificity and improve the synthesis of methyl cinnamate. inrs.cainrs.ca The binding energy between the lipase and the substrate can predict reaction efficiency; a lower binding energy generally corresponds to a more favorable interaction and higher conversion rates. nih.gov For instance, molecular docking revealed that the binding energy between a lipase and vinyl acetate was lower than with other acyl donors, correlating with higher yields in the synthesis of cinnamyl acetate. nih.gov These interactions are primarily governed by the hydrophobic patches on the lipase surface. scielo.br

Table 2: Molecular Docking and Mechanistic Data

| Enzyme | Substrate(s) | Technique | Finding | Reference(s) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Cinnamic acid, Salicylic acid | Molecular Docking | Identified active site residues for mutagenesis to improve synthesis of methyl cinnamate. inrs.ca | inrs.cainrs.ca |

| Candida sp. Lipase (CSL) | Vinyl acetate, Cinnamyl alcohol | Molecular Docking | Lowest binding energy (-3.7 kcal/mol) for vinyl acetate correlated with the highest conversion rate. nih.gov | nih.gov |

| Lipase | Diacylglycerol | Molecular Docking | Used to reveal the lipase-substrate binding mechanism for synthesis of enriched vegetable oils. researchgate.net | researchgate.net |

| Lipase | Tripropionin, Vinyl esters | Kinetic Study | Interaction with substrate aggregates may trigger the "lid" opening, a crucial step for activation. nih.gov | nih.gov |

Degradation and Environmental Transformation Mechanisms

The environmental fate of this compound is determined by the degradation pathways of its two constituent parts: the cinnamate moiety and the tetrahydrofurfuryl group.

Cinnamic acid and its derivatives are naturally occurring compounds that can be degraded by various microorganisms. ethz.chnih.gov The primary microbiological degradation pathway for cinnamic acid is through β-oxidation of the side chain, a mechanism similar to fatty acid metabolism. researchgate.net This process has been observed in bacteria like Stenotrophomonas sp. and Pseudomonas sp.. nih.gov A typical aerobic pathway is: Cinnamic acid → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl) propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid, which is then cleaved by dioxygenases for entry into central metabolism. nih.gov Anaerobic degradation also proceeds via β-oxidation to the key intermediate benzoyl-CoA. researchgate.net Abiotic degradation of the cinnamate moiety can occur via photolysis. Under UV irradiation, cinnamate esters like octyl methoxycinnamate can undergo trans-cis isomerization and irreversible degradation, with fragmentation occurring near the ester group. mdpi.com

The tetrahydrofurfuryl alcohol (THFA) component is also known to be biodegradable. usda.gov The microbe Ralstonia eutropha can use THFA as its sole carbon source. nih.gov The degradation is initiated by an alcohol dehydrogenase that oxidizes THFA to tetrahydrofuran-2-carboxylic acid. nih.gov THFA is considered readily biodegradable in activated sludge. usda.gov For abiotic degradation, Fenton oxidation has been shown to be an effective method for rapidly degrading THFA in wastewater, reducing the chemical oxygen demand significantly. researchgate.netiaea.org Due to its water solubility and low volatility, THFA that enters the environment is expected to reside in water but is not expected to bioaccumulate. usda.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like Tetrahydrofurfuryl cinnamate (B1238496). By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides unambiguous evidence of the compound's connectivity and constitution.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Tetrahydrofurfuryl cinnamate, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond, and the aliphatic protons of the tetrahydrofurfuryl moiety. The integration of these signals reveals the relative number of protons in each group, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, which helps to establish the connectivity of the carbon skeleton.

Based on known spectral data for cinnamates and tetrahydrofuran (B95107) derivatives, the predicted chemical shifts for this compound are detailed in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Cinnamate | Phenyl C1' | - | ~134.5 | - |

| Cinnamate | Phenyl C2'/C6' | ~7.50 | ~128.9 | Multiplet |

| Cinnamate | Phenyl C3'/C5' | ~7.38 | ~128.1 | Multiplet |

| Cinnamate | Phenyl C4' | ~7.40 | ~130.3 | Multiplet |

| Cinnamate | Vinylic Cα | ~6.45 | ~118.0 | Doublet |

| Cinnamate | Vinylic Cβ | ~7.70 | ~145.0 | Doublet |

| Cinnamate | Carbonyl C=O | - | ~167.0 | - |

| Tetrahydrofurfuryl | O-CH₂ | ~4.15 | ~68.0 | Multiplet |

| Tetrahydrofurfuryl | CH | ~4.05 | ~77.0 | Multiplet |

| Tetrahydrofurfuryl | CH₂ (ring) | ~3.80-3.90 | ~67.5 | Multiplet |

| Tetrahydrofurfuryl | CH₂ (ring) | ~1.85-2.05 | ~25.5, ~28.5 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nsf.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nsf.gov For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups. The most prominent peak would be the strong C=O stretching vibration of the ester group, typically appearing around 1715-1730 cm⁻¹. The C=C stretching of the conjugated double bond would be observed around 1635 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. nih.gov The C-O stretching vibrations of the ester and the ether linkage in the tetrahydrofurfuryl ring would produce strong bands in the 1100-1300 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic ring and the double bond would be seen just above 3000 cm⁻¹, while those from the aliphatic tetrahydrofurfuryl ring would be just below 3000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C=C stretches of the double bond and the aromatic ring are often strong and sharp, providing excellent diagnostic peaks. nih.gov The symmetric vibrations of the non-polar parts of the molecule are particularly Raman-active, making it a useful tool for analyzing the carbon skeleton.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium |

| Vinylic C-H | Stretch | 3050-3010 | 3050-3010 | Medium |

| Aliphatic C-H | Stretch | 2990-2850 | 2990-2850 | Medium-Strong |

| Ester C=O | Stretch | 1730-1715 | 1730-1715 | Strong (IR), Weak (Raman) |

| Vinylic C=C | Stretch | ~1635 | ~1635 | Medium-Strong |

| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Medium-Strong |

| Ester C-O | Stretch | 1300-1150 | 1300-1150 | Strong |

| Ether C-O-C | Stretch | ~1100 | ~1100 | Strong |

In-situ (in the reaction mixture) and operando (while operating) IR spectroscopy are powerful analytical methods for studying chemical reactions in real-time. researchgate.net These techniques allow researchers to monitor the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable insights into reaction mechanisms and kinetics. rsc.orgmdpi.com

For the synthesis of this compound, typically via Fischer esterification of cinnamic acid with tetrahydrofurfuryl alcohol, an in-situ ATR-FTIR probe could be immersed directly into the reaction vessel. atomfair.com By tracking the decrease in the broad O-H stretching band of the carboxylic acid (~3000 cm⁻¹) and the alcohol (~3300 cm⁻¹) and the simultaneous increase in the characteristic C=O stretching band of the ester product (~1720 cm⁻¹), the reaction progress can be monitored continuously. This real-time data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the chromophore responsible for UV absorption is the cinnamoyl group, where the phenyl ring is conjugated with the carbon-carbon double bond and the carbonyl group of the ester.

This extended π-system allows for low-energy π → π* electronic transitions, resulting in strong absorption in the UV region. utoronto.ca Studies on various cinnamate esters show a characteristic strong absorption peak (λmax) at approximately 310 nm. nih.govresearchgate.net The position and intensity (molar absorptivity, ε) of this peak are characteristic of the cinnamate chromophore and can be used for quantitative analysis according to the Beer-Lambert Law. libretexts.org The tetrahydrofurfuryl group itself is a saturated system and does not absorb in the near-UV range, thus it does not interfere with the spectrum of the cinnamoyl chromophore.

UV-Vis Absorption Data for Cinnamate Chromophores

| Compound Class | Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Cinnamate Esters | Phenyl-CH=CH-COOR | ~310 nih.govresearchgate.net | π → π* |

| Cinnamic Acid | Phenyl-CH=CH-COOH | 276, 309 researchgate.net | π → π* |

For cinnamates, TD-DFT calculations have shown a strong correlation with experimental data. nih.govresearchgate.net By modeling the molecular orbitals of this compound, researchers can identify the specific transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), that correspond to the observed absorption bands. mdpi.com Comparing the theoretically calculated spectrum with the experimentally measured one serves to confirm the structural assignment and provides a deeper understanding of the electronic properties of the molecule. Discrepancies between the theoretical and experimental spectra can often be explained by solvent effects, which can also be modeled in the calculations. mdpi.com

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the analysis of this compound (molecular weight: 232.28 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 232. Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentations for this compound would include:

Loss of the tetrahydrofurfuryl group: Cleavage of the ester bond can lead to the formation of the cinnamoyl cation at m/z 131.

Fragmentation of the cinnamoyl group: The ion at m/z 131 can further fragment, losing carbon monoxide (CO) to give a styryl cation at m/z 103, which can then lose acetylene (B1199291) (C₂H₂) to form the phenyl cation at m/z 77.

Fragmentation of the tetrahydrofurfuryl group: The most characteristic fragmentation of the tetrahydrofurfuryl moiety is the formation of an ion at m/z 85, corresponding to the tetrahydrofurfuryl cation, and a prominent ion at m/z 71 due to the loss of a CH₂O group from this cation.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition, confirming the molecular formula C₁₄H₁₆O₃.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 232 | [M]⁺ | [C₁₄H₁₆O₃]⁺ | Molecular Ion |

| 131 | [C₆H₅CH=CHCO]⁺ | [C₉H₇O]⁺ | Loss of ·OCH₂C₄H₇O |

| 103 | [C₆H₅CH=CH]⁺ | [C₈H₇]⁺ | Loss of CO from m/z 131 |

| 85 | [C₅H₉O]⁺ | [C₅H₉O]⁺ | Tetrahydrofurfuryl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of C₂H₂ from m/z 103 |

| 71 | [C₄H₇O]⁺ | [C₄H₇O]⁺ | Loss of CH₂O from m/z 85 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. florajournal.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can separate the target compound from starting materials (cinnamic acid, tetrahydrofurfuryl alcohol), solvents, and any by-products. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. nih.gov GC-MS provides definitive identification of each separated component by its mass spectrum. florajournal.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be effective. A UV detector set to the λmax of the cinnamate chromophore (~310 nm) would provide sensitive and selective detection. HPLC is frequently used to monitor the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products.

Computational Chemistry and Theoretical Studies of Tetrahydrofurfuryl Cinnamate

Computational chemistry provides powerful tools for investigating the molecular properties and behavior of complex organic molecules like Tetrahydrofurfuryl Cinnamate (B1238496). Through theoretical calculations and simulations, researchers can gain deep insights into its structure, spectroscopy, reactivity, and interactions, complementing and guiding experimental work.

Mechanistic Investigations of Biochemical Interactions Non Clinical Focus

Role in Flavor Precursor Liberation Mechanisms

Tetrahydrofurfuryl cinnamate (B1238496) has been identified as a significant metabolite and potential flavor precursor, particularly in the context of food aging processes. Flavor precursors are compounds that, while not necessarily flavorful themselves, break down into volatile aroma compounds through processes like heating, enzymatic action, or microbial metabolism. Research using advanced analytical techniques has highlighted the role of this compound in distinguishing different food processing methods.

In a study comparing various aging methods for beef loins, Tetrahydrofurfuryl cinnamate was found in greater abundance in wet-aged samples compared to dry-aged ones. nih.gov This suggests that the biochemical environment of wet-aging, which is characterized by anaerobic conditions, favors the formation or preservation of this compound. Its presence is a key differentiator in the metabolic profile of the final product, contributing to the unique flavor profiles developed during aging. nih.gov

The formation and liberation of flavor precursors like this compound are intrinsically linked to the activities of endogenous enzymes and microbial communities. nih.gov During processes such as the dry-aging of meat, microbial activity is suggested to be a significant contributor to the liberation of flavor precursors. nih.gov Microorganisms can release a variety of exogenous enzymes, including proteases and lipases, which accelerate the breakdown of muscle components and can participate in the synthesis of esters. nih.gov

While direct enzymatic synthesis of this compound in these environments is a subject for further specific research, the general mechanisms are understood. For instance, in dry-aged beef, species such as Pseudomonas are prominent and are known to contribute to the accumulation of flavor precursors. mdpi.com It is hypothesized that microbial esterases or lipases could catalyze the esterification of tetrahydrofurfuryl alcohol with cinnamic acid (or its activated form, such as cinnamoyl-CoA), both of which can be derived from other metabolic pathways present in the food matrix. The degradation of lignin (B12514952) can release cinnamic acid derivatives, while pentose (B10789219) sugars can be precursors for tetrahydrofurfuryl alcohol.

Metabolomics has become a crucial tool for profiling flavor precursor composition and understanding the underlying mechanisms of flavor development. nih.gov This systems-level approach allows for the comprehensive analysis of small-molecule metabolites in a biological system, providing a snapshot of the metabolic state. nih.gov

In the investigation of beef aging, ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) based metabolomics was employed to create detailed metabolic profiles. nih.gov Through this technique, researchers identified 1405 metabolite features, with 60 being significantly affected by the aging method. nih.gov this compound was one of the key metabolites identified. Statistical methods such as Principal Component Analysis (PCA) were used to analyze the complex dataset, which showed a clear separation between the metabolite profiles of wet-aged and dry-aged samples. The increased abundance of this compound was a significant factor contributing to this separation, underscoring the power of metabolomics to pinpoint specific compounds involved in complex biochemical processes. nih.gov

Table 1: Metabolomics Analysis of Flavor Precursors in Beef Aging This table is interactive. You can sort and filter the data.

| Metabolite | Higher Abundance In | Analytical Technique | Significance | Reference |

|---|---|---|---|---|

| This compound | Wet-Aging | UPLC-MS | Differentiates aging methods | nih.gov |

| Proline | Wet-Aging | UPLC-MS | Flavor Precursor | nih.gov |

| Ile-Ile | Wet-Aging | UPLC-MS | Flavor Precursor | nih.gov |

| Leu-leu-leu | Wet-Aging | UPLC-MS | Flavor Precursor | nih.gov |

| Glutathionyl acetate (B1210297) | Dry-Aging | UPLC-MS | Differentiates dry-aging types | nih.gov |

| Phenylethyl glucopyranoside | Dry-Aging | UPLC-MS | Differentiates dry-aging types | nih.gov |

Interactions with Specific Enzymes and Biocatalysts

While direct studies on enzymes that specifically use this compound as a substrate are limited, research on enzymes acting on its precursor molecules provides significant insight. The formation of this ester compound involves the joining of tetrahydrofurfuryl alcohol and cinnamic acid. The enzymes that metabolize these precursors are therefore of high relevance.

One such enzyme is tetrahydrofurfuryl alcohol dehydrogenase (THFA-DH), isolated from the bacterium Ralstonia eutropha. researchgate.net This quinohemoprotein is crucial for the degradation pathway of tetrahydrofurfuryl alcohol (THFA), which the bacterium can use as a sole source of carbon and energy. researchgate.net The enzyme initiates the degradation by oxidizing THFA. Understanding the properties of THFA-DH reveals how the alcohol precursor of this compound is processed in biological systems.

The substrate specificity of an enzyme defines its range of catalytic activity. jackwestin.com The THFA-DH from Ralstonia eutropha exhibits a broad substrate spectrum, a form of catalytic promiscuity. researchgate.net It is capable of oxidizing not only its primary substrate, THFA, but also a variety of other primary, secondary, and cyclic alcohols, as well as diols and aldehydes. researchgate.net

Despite the bacterium being grown on THFA, the purified enzyme showed the highest activity with 2-hexanol (B165339) under the tested conditions. researchgate.net The enzyme's catalytic efficiency, measured by the kcat/Km value, was highest for n-pentanol. researchgate.net This broad specificity suggests that in a complex biochemical environment, this class of enzyme could interact with a wide range of alcohol substrates. Such promiscuity is a key feature in biocatalysis and metabolic pathway evolution.

**Table 2: Substrate Specificity of Tetrahydrofurfuryl Alcohol Dehydrogenase (THFA-DH) from R. eutropha*** *This table is interactive. You can sort and filter the data.

| Substrate | Relative Maximal Velocity (Vmax %) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Tetrahydrofurfuryl alcohol | 100 | Data not specified in abstract | researchgate.net |

| 2-Hexanol | 136 | Data not specified in abstract | researchgate.net |

| n-Pentanol | Data not specified | 788 x 10⁴ | researchgate.net |

| Primary Alcohols | Active | Varies | researchgate.net |

| Secondary Alcohols | Active | Varies | researchgate.net |

| Cyclic Alcohols | Active | Varies | researchgate.net |

| Aldehydes | Active | Varies | researchgate.net |

Biosynthesis and Metabolic Pathways (if academic literature supports beyond human metabolism)

A complete, formally documented biosynthesis pathway for this compound is not extensively described in academic literature. However, its formation can be inferred from the known metabolic pathways of its constituent parts: cinnamic acid and tetrahydrofurfuryl alcohol.